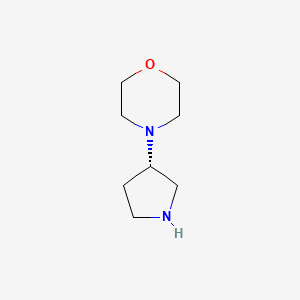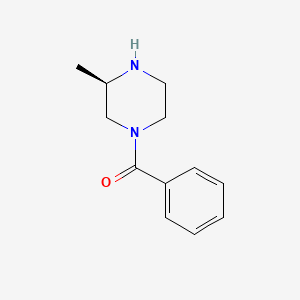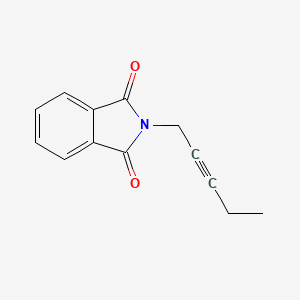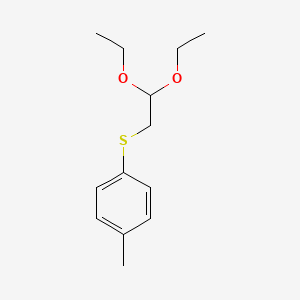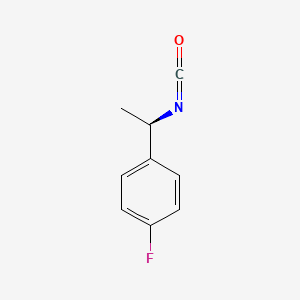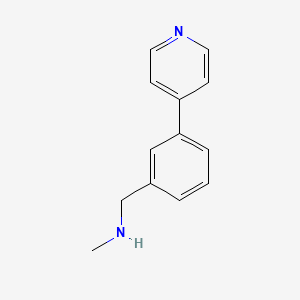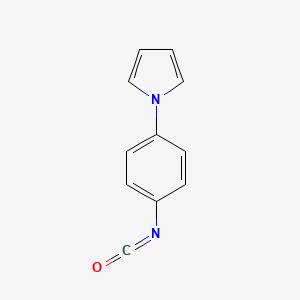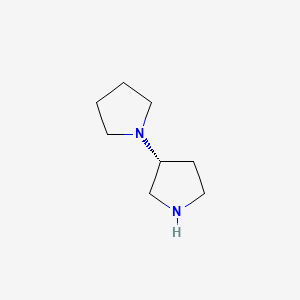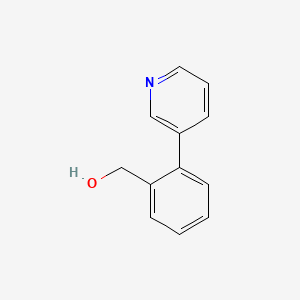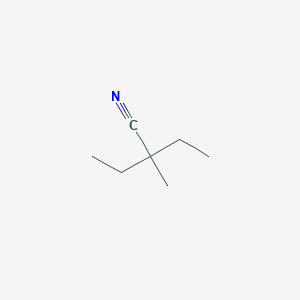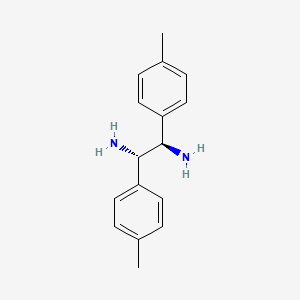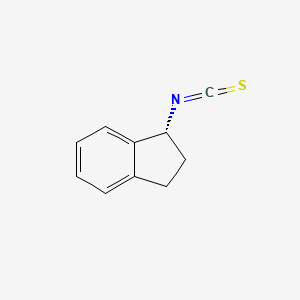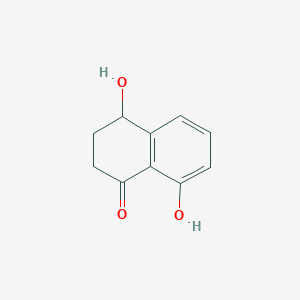
Isosclerone
Übersicht
Beschreibung
Isosclerone is a natural compound found in certain fungi and plants. It belongs to the class of naphthalenone derivatives . Specifically, it is a 4,8-dihydroxy-1-tetralone (4,8-DHT) . Isosclerone has been isolated from the epicarp of Caryospora callicarpa and has drawn attention due to its potential bioherbicidal properties .
Molecular Structure Analysis
Isosclerone’s molecular structure consists of a naphthalene ring system with two hydroxyl groups (at positions 4 and 8). Its chemical formula is C₁₁H₈O₄ . The absolute structure of Isosclerone has been determined as (4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Breast Cancer Treatment Research : Isosclerone, isolated from the marine-derived fungus Aspergillus fumigatus, has shown significant cytotoxicity toward MCF-7 human breast cancer cells. It inhibits the expression of MMP-2 and MMP-9 proteins in a dose-dependent manner, potentially through the MAPK signaling pathway. This indicates its potential as a therapeutic compound for breast cancer treatment (Yong-Xin Li et al., 2014).
Induction of Apoptosis in Cancer Cells : Isosclerone has been found to induce apoptosis in human breast cancer MCF-7 cells. It down-regulates Bcl-2 family proteins, up-regulates caspases, and activates the NF-κ-B signaling pathway. This supports its use in cancer treatment, especially for its targeted action on cancer cells (Yong-Xin Li et al., 2014).
Agricultural and Environmental Applications
Phytotoxicity in Agriculture : Isosclerone has been identified as a phytotoxin produced by Neofusicoccum parvum, a pathogen affecting grapevines. It exhibits significant phytotoxic activity, highlighting its potential role in agricultural pest management (A. Evidente et al., 2010).
Bioherbicide Research : The enantiomer S-(+)-isosclerone, derived from 4,8-dihydroxy-1-tetralone, exhibits phytotoxic effects on various plant species. This suggests its potential use in developing bioherbicides, considering its specific effects on different organisms (Li Yang et al., 2016).
Biotechnological Applications
Enantioselective Synthesis : Isosclerone has been synthesized enantioselectively through biotransformation by the endophytic fungus Paraconiothyrium variabile. This research opens avenues for the biotechnological production of isosclerone and related compounds (Soizic Prado et al., 2013).
Natural Product Synthesis :
Research on the azaphilone natural products, which include (+)-sclerotiorin and (+)-8-O-methylsclerotiorinamine, involves the use of isosclerone. The synthesis of these compounds through copper-mediated asymmetric dearomatization highlights isosclerone's relevance in the production of complex natural products (A. Germain et al., 2011).
Environmental Impact Studies
- Study on Soil Organisms : Research on the toxicity of 1,4-naphthoquinone, which includes isosclerone, on non-target soil organisms is crucial in understanding its environmental impact. This study helps in assessing the ecological safety of compounds similar to isosclerone (S. Chelinho et al., 2017).
Eigenschaften
IUPAC Name |
(4S)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYTDCENDYKBR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C([C@H]1O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318296 | |
| Record name | Isosclerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isosclerone | |
CAS RN |
54712-38-8 | |
| Record name | Isosclerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54712-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosclerone, (S)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054712388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosclerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSCLERONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF5MZ96X5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



